

Application Notes and Protocols for Itriglumide in In Vivo Animal Studies

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Compound of Interest

Compound Name: Itriglumide

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These application notes provide a comprehensive overview of **Itriglumide** (also known as Loxiglumide or CR 1505) dosage and administration for in vivo animal studies, based on peer-reviewed literature. **Itriglumide** is a potent and selective cholecystokinin A (CCK-A) receptor antagonist that has been investigated for its therapeutic potential in various conditions, including pancreatitis and pancreatic cancer.

Data Presentation: Itriglumide Dosage in Animal Models

The following tables summarize the quantitative data on **Itriglumide** dosage from various in vivo animal studies.

Table 1: **Itriglumide** Dosage in Rodent Models of Pancreatitis

Animal Model	Species	Route of Administration	Dosage	Dosing Schedule	Key Findings
Caerulein-Induced Acute Pancreatitis	Mouse	Intravenous (IV)	1, 3, and 10 mg/kg	Six injections, 30 minutes prior to each of six hourly caerulein injections.	Dose-dependent inhibition of pancreatic weight and serum amylase increase. Significant effect at 10 mg/kg.[1]
Sodium Taurocholate and Caerulein-Induced Necrotizing Pancreatitis	Rat	Intravenous (IV) Infusion	6, 18, and 60 mg/kg/h	30-minute infusion starting 5 minutes before pancreatitis induction.	Significantly prolonged survival at 18 and 60 mg/kg/h.[1]
Closed Duodenal Loop-Induced Edematous Pancreatitis	Rat	Intravenous (IV) Infusion	1, 3, and 10 mg/kg/h	3-hour infusion.	Improved biochemical and pathological changes.[1]
Caerulein-Induced Acute Pancreatitis (Post-treatment)	Rat	Not Specified	50 mg/kg	Three times a day for 6 days, starting 24 hours after pancreatitis induction.	Accelerated the increase in pancreatic amylase and lipase content.[2]

Table 2: **Itriglumide** Dosage in Other Animal Models

Animal Model	Species	Route of Administration	Dosage	Dosing Schedule	Key Findings
Human Pancreatic Cancer Xenograft	Nude Mouse	Subcutaneous (SC)	250 mg/kg	Twice a day for 28 days.	Significantly inhibited tumor growth. [3]
Human Gastrointestinal Cancer Xenografts	Nude Mouse	Subcutaneous (SC) or Intragastric	250 mg/kg	Daily for 14 days.	Inhibited the growth of two pancreatic cancer lines.
Meal-Stimulated Pancreatic Exocrine Secretion	Dog (conscious, with chronic pancreatic fistula)	Intravenous (IV)	10 mg/kg/h	Not specified.	Inhibited meal-stimulated outputs of pancreatic protein, amylase, and bicarbonate.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the dosage tables.

Protocol 1: Caerulein-Induced Acute Pancreatitis in Mice

Objective: To evaluate the effect of **Itriglumide** on caerulein-induced acute pancreatitis.

Animal Model: Male mice.

Materials:

- Caerulein (50 µg/kg)
- Itriglumide** (1, 3, or 10 mg/kg)

- Saline solution
- Intravenous and intraperitoneal injection supplies

Procedure:

- Induce acute pancreatitis by administering caerulein (50 µg/kg) via intraperitoneal (IP) injection six times at hourly intervals.
- Administer **Itriglumide** (1, 3, or 10 mg/kg) or saline (control) intravenously into the tail vein 30 minutes before each caerulein injection.
- Four hours after the last caerulein injection, collect blood samples for measurement of serum amylase and lipase.
- Euthanize the mice and excise the pancreas to measure pancreatic weight.

Protocol 2: Sodium Taurocholate and Caerulein-Induced Necrotizing Pancreatitis in Rats

Objective: To assess the effect of **Itriglumide** on survival in a model of necrotizing pancreatitis.

Animal Model: Male rats.

Materials:

- 10% Sodium taurocholate
- Caerulein (50 µg/kg)
- **Itriglumide** (6, 18, or 60 mg/kg/h)
- Saline solution
- Intravenous infusion and subcutaneous injection supplies

Procedure:

- Induce necrotizing pancreatitis by injecting 10% sodium taurochlorate into the common bile duct, followed by four subcutaneous (SC) injections of caerulein (50 µg/kg) at 2-hour intervals.
- Administer **Itriglumide** via intravenous infusion into the tail vein at a rate of 6, 18, or 60 mg/kg/h for 30 minutes, starting 5 minutes before the intraductal injection of sodium taurocholate.
- The control group receives a saline infusion instead of **Itriglumide**.
- Monitor the survival of the animals for 72 hours after the induction of pancreatitis.

Protocol 3: Human Pancreatic Cancer Xenograft in Nude Mice

Objective: To determine the in vivo effect of **Itriglumide** on the growth of human pancreatic cancer.

Animal Model: Nude mice.

Materials:

- Human pancreatic cancer cell line (e.g., PC-HN)
- **Itriglumide** (250 mg/kg)
- Vehicle control
- Subcutaneous injection supplies
- Calipers for tumor measurement

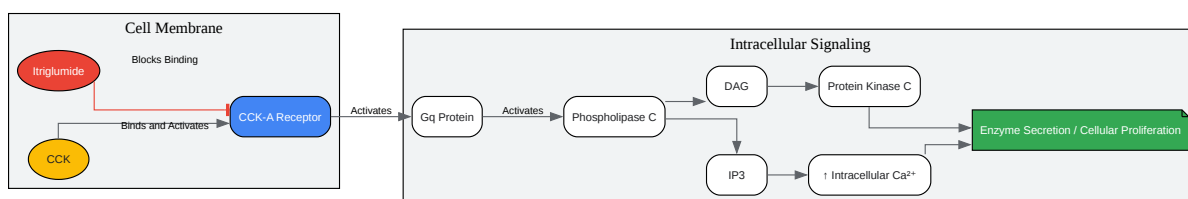
Procedure:

- Transplant the human pancreatic cancer cell line subcutaneously into the nude mice.
- Once tumors are established, begin treatment with subcutaneous injections of **Itriglumide** at a dose of 250 mg/kg, twice a day, for 28 days.

- The control group receives vehicle injections.
- Measure tumor volume regularly throughout the treatment period to assess the effect of **Itriglumide** on tumor growth.

Signaling Pathway and Experimental Workflow Visualization

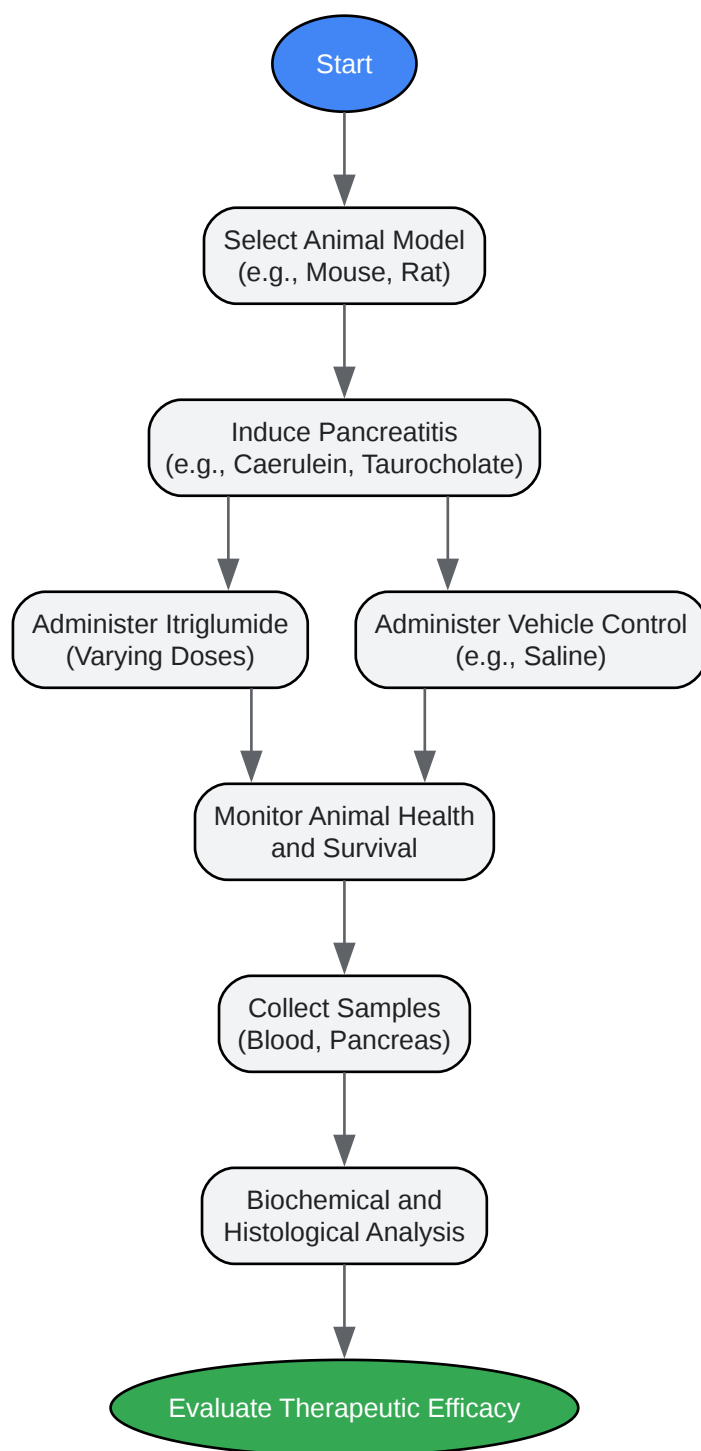
Cholecystokinin (CCK) Signaling Pathway and Itriglumide Inhibition



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Caption: **Itriglumide** competitively blocks the CCK-A receptor.

Experimental Workflow for Pancreatitis Induction and Treatment



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Caption: Workflow for in vivo pancreatitis studies.

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